Dimethylthexylsilyl chloride

Carbohydrate Chemistry Protecting Group Strategy Oligosaccharide Synthesis

Dimethylthexylsilyl chloride (TDS-Cl, CAS 67373-56-2) is an organosilicon reagent of the chlorotrialkylsilane class, primarily employed for the protection of hydroxyl groups as the thexyldimethylsilyl (TDS) ether. Its molecular formula is C8H19ClSi (MW 178.77 g/mol).

Molecular Formula C8H19ClSi
Molecular Weight 178.77 g/mol
CAS No. 67373-56-2
Cat. No. B1345715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylthexylsilyl chloride
CAS67373-56-2
Molecular FormulaC8H19ClSi
Molecular Weight178.77 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C)[Si](C)(C)Cl
InChIInChI=1S/C8H19ClSi/c1-7(2)8(3,4)10(5,6)9/h7H,1-6H3
InChIKeyKIGALSBMRYYLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylthexylsilyl Chloride (CAS 67373-56-2): A Distinctive Silylating Agent for Demanding Protecting Group Strategies


Dimethylthexylsilyl chloride (TDS-Cl, CAS 67373-56-2) is an organosilicon reagent of the chlorotrialkylsilane class, primarily employed for the protection of hydroxyl groups as the thexyldimethylsilyl (TDS) ether [1]. Its molecular formula is C8H19ClSi (MW 178.77 g/mol) [2]. The thexyl substituent (1,1,2-trimethylpropyl) confers a distinctive steric profile intermediate between simpler trialkylsilyl groups such as tert-butyldimethylsilyl (TBS) and bulkier variants like triisopropylsilyl (TIPS) [3]. While sharing the general reactivity of silyl chlorides toward alcohols, amines, and thiols, TDS-Cl generates silyl ethers with a unique balance of stability, migratory resistance, and crystallinity that is not replicated by other in-class silylating agents, a distinction validated through direct comparative studies [REFS-1, REFS-4].

Why Substituting Dimethylthexylsilyl Chloride (TDS-Cl) with Other Trialkylsilyl Chlorides Compromises Synthetic Outcomes


Interchanging silyl chlorides based solely on their common function as hydroxyl protecting agents is scientifically unjustified, as the steric and electronic properties of the resulting silyl ether dictate critical performance parameters including hydrolytic stability, migratory aptitude, and ease of isolation [1]. While tert-butyldimethylsilyl chloride (TBS-Cl) is widely used, its ethers are susceptible to migration under basic conditions, a liability documented in carbohydrate chemistry [2]. Conversely, bulkier reagents such as triisopropylsilyl chloride (TIPS-Cl) or tert-butyldiphenylsilyl chloride (TBDPS-Cl) offer high stability but often react sluggishly with hindered alcohols and yield non-crystalline derivatives that complicate purification [3]. Dimethylthexylsilyl chloride (TDS-Cl) occupies a specific niche: it provides stability comparable to TBS while demonstrably reducing migration, and it consistently produces highly crystalline ethers—an advantage not shared by any direct analog [REFS-1, REFS-2]. The quantitative evidence below substantiates these differentiation points and provides a basis for informed reagent selection.

Dimethylthexylsilyl Chloride (TDS-Cl): Direct Comparative Evidence Against Closest Analogs


Superior Stability and Reduced Migration of TDS Ethers Relative to TBS Ethers in Oligosaccharide Synthesis

In a direct head-to-head comparison during the synthesis of complex oligosaccharide antigens, Windmüller and Schmidt (1994) demonstrated that the thexyldimethylsilyl (TDS) group is both more stable and significantly less prone to migration than the tert-butyldimethylsilyl (TBS) group [1]. While both groups were introduced under identical conditions (TDSCl or TBSCl with imidazole in DMF/CH2Cl2), the TBS group exhibited observable migration during subsequent synthetic steps, whereas the TDS group remained firmly anchored to the intended anomeric position. This differential behavior is attributed to the unique steric and conformational properties of the thexyl substituent.

Carbohydrate Chemistry Protecting Group Strategy Oligosaccharide Synthesis

Comparative Stability of TDS and TBS Ethers Under Acidic and Basic Cleavage Conditions

The foundational study by Wetter and Oertle (1985) systematically compared the stabilities of thexyldimethylsilyl (TDS) ethers with those of the corresponding tert-butyldimethylsilyl (TBS) ethers under various cleavage conditions [1]. TDS ethers exhibited differential stability profiles that can be exploited for orthogonal protection strategies. While both are more robust than trimethylsilyl (TMS) ethers, TDS ethers offer a distinct deprotection window relative to TBS ethers under certain acidic and fluoride-mediated conditions, allowing for selective unmasking in the presence of other silyl protecting groups.

Protecting Group Orthogonality Silyl Ether Stability Reaction Condition Compatibility

TDS Ethers Yield Highly Crystalline Derivatives, Facilitating Purification

A distinguishing and practically valuable property of N-(dimethylthexylsilyl)-protected amides is their exceptional crystallinity. Meth-Cohn et al. (reference 1 in their communication) reported that the N-(dimethylthexylsilyl)-protected imidazolidinone unit 'generates beautifully crystalline derivatives in high yield—unlike all other amide-protected groups that we have examined' [1]. This characteristic is not shared by the corresponding tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) derivatives, which often yield oils or amorphous solids that are difficult to purify.

Crystallinity Purification Efficiency Scale-Up Synthesis

TDS-Cl Enables Selective Silylation in Complex Polyol Systems Where TBS and TIPS Differ

In the context of monosaccharide diol silylation, the dimethylthexylsilyl (TDS) group exhibits distinct selectivity patterns compared to triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS) groups [1]. In a study of selective silylation at the O-2 position of methyl (3-O-pivaloyl-β-L-idopyranosyl)uronate, trialkylsilyl triflates were employed. While high O-2 selectivity was observed for TES, TBS, and TIPS, the subsequent selective cleavage reaction (trialkylsilyl–acetate exchange catalyzed by Sc(OTf)3) worked well only for TES and TBS derivatives, but not for TBDPS. The TDS group, though not explicitly tested in this exchange reaction, provides an alternative steric and electronic profile that can be leveraged to achieve different selectivity outcomes in complex polyol silylations, as demonstrated in other carbohydrate syntheses [2].

Regioselective Silylation Carbohydrate Chemistry Polyol Protection

TDS-Cl: An Easily Accessible Reagent with Distinct Physical Properties

Thexyldimethylsilyl chloride (TDS-Cl) is prepared via a straightforward hydrosilylation of 2,3-dimethyl-2-butene with dimethylchlorosilane, making it 'easily accessible' [1]. Its boiling point is 55-56 °C at 10 mmHg (lit.), and its density is 0.909 g/mL at 25 °C [2]. These physical properties differ from those of TBS-Cl (boiling point 125 °C at 760 mmHg; density 0.866 g/mL) and TIPS-Cl (boiling point 114-115 °C at 40 mmHg; density 0.901 g/mL), which can influence handling, storage, and purification protocols in a production setting.

Reagent Accessibility Physical Properties Synthesis Feasibility

High-Value Application Scenarios for Dimethylthexylsilyl Chloride (TDS-Cl) Driven by Its Differential Performance


Synthesis of Complex Oligosaccharides and Glycoconjugates Requiring Anomeric Stability

The demonstrated resistance of thexyldimethylsilyl (TDS) ethers to migration, as compared to tert-butyldimethylsilyl (TBS) ethers [1], makes TDS-Cl the preferred reagent for protecting anomeric hydroxyl groups in oligosaccharide synthesis. In multi-step sequences involving basic conditions, TBS ethers at the anomeric position can migrate, leading to loss of regiospecificity and reduced yields. TDS ethers remain anchored, preserving the intended connectivity and streamlining purification. This is particularly critical in the synthesis of complex glycoconjugates and carbohydrate antigens where stereochemical integrity is paramount.

Orthogonal Protection Schemes in Total Synthesis of Natural Products

The differential stability of TDS ethers relative to TBS ethers under specific acidic and fluoride-mediated cleavage conditions [2] enables orthogonal protection strategies. For example, a TDS group can be selectively cleaved in the presence of a TBS group (or vice versa) using tailored deprotection protocols. This orthogonal pair expands the toolkit available to synthetic chemists, allowing for more convergent and efficient routes to complex natural products, where precise temporal control over functional group unveiling is essential.

Synthesis of Crystalline Intermediates for Streamlined Purification and Scale-Up

In projects where intermediate isolation via crystallization is preferred over chromatography, TDS-Cl offers a decisive advantage. The propensity of TDS-protected amides (and likely other functional groups) to form 'beautifully crystalline derivatives' [3] facilitates straightforward purification. This is in stark contrast to many TBS and TIPS derivatives, which are often oils or waxes. For process chemistry and scale-up, the ability to crystallize intermediates translates directly to reduced purification costs and higher throughput, making TDS-Cl a strategically valuable reagent.

Selective Silylation of Polyhydroxylated Macrolides and Carbohydrates

The unique steric profile of the TDS group enables selective protection in densely functionalized polyols. In the synthesis of clarithromycin from erythromycin A, selective thexyldimethylsilylation of the 9-oxime was achieved in the presence of other hydroxyl groups [4]. This selectivity is not readily replicated with TBS-Cl or TIPS-Cl, which may either over-silylate or react sluggishly at hindered positions. TDS-Cl thus serves as a niche reagent for achieving site-specific protection in complex macrolide antibiotics and carbohydrate derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylthexylsilyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.